molecular formula C13H6Br2O2 B3135466 2,7-Dibromoxanthone CAS No. 40102-85-0

2,7-Dibromoxanthone

Cat. No. B3135466
CAS RN: 40102-85-0
M. Wt: 353.99 g/mol
InChI Key: AOOPYZBRENDMPN-UHFFFAOYSA-N
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Description

“2,7-Dibromoxanthone” is a compound with the molecular formula C13H6Br2O2 . It is also known by other names such as 2,7-dibromo-9H-xanthen-9-one .


Molecular Structure Analysis

The molecular structure of 2,7-Dibromoxanthone consists of a dibenzo-γ-pyrone framework . The InChI string for the compound is InChI=1S/C13H6Br2O2/c14-7-1-3-11-9 (5-7)13 (16)10-6-8 (15)2-4-12 (10)17-11/h1-6H .


Physical And Chemical Properties Analysis

The molecular weight of 2,7-Dibromoxanthone is 353.99 g/mol . It has a computed XLogP3 value of 5 . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 353.87141 g/mol and the monoisotopic mass is 351.87345 g/mol . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

Antimalarial Activities

2,7-Dibromoxanthone and its derivatives have been explored for their potential in antimalarial activities. Research conducted by Amanatie et al. (2018) focused on synthesizing 2,7-di-hydroxyxanthone compounds from xanthone to evaluate their antiplasmodial activities against the Falciparum strain of 3D7. The study highlighted the compound's effectiveness in inhibiting plasmodium falciparum with an IC50 value of 0.31 μg/mL, demonstrating significant potential in antimalarial drug development (Amanatie, Jumina, Mustofa, & Hanafi, 2018).

Neurotrophic Factors Stimulation

Research on 1,3,7-Trihydroxyxanthone, a compound related to 2,7-Dibromoxanthone, showed promising results in the field of neuropsychiatric treatment. Yang et al. (2018) discovered that this compound could significantly stimulate the expression of neurotrophic factors like NGF and BDNF in rat astrocyte primary cultures. This effect was mediated through cAMP- and ERK-dependent pathways, suggesting potential applications in treating psychiatric disorders (Yang, Xu, Zhao, Gu, & Wang, 2018).

Antioxidation and Vasodilatation Activities

Lin et al. (2005) researched the roots of Polygala caudata, which contain various xanthones, including 2,7-dihydroxy-1-methoxyxanthone. Their study revealed that these compounds have antioxidation activity, scavenging reactive oxygen species, and vasodilatation effects, relaxing contractions in rat thoracic aorta rings. Such properties indicate potential applications in cardiovascular and oxidative stress-related conditions (Lin, Huang, Chen, Yang, Chen, Yang, & Xiao, 2005).

properties

IUPAC Name

2,7-dibromoxanthen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2O2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOPYZBRENDMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dibromoxanthone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
RJW Le Fèvre - Journal of the Chemical Society (Resumed), 1928 - pubs.rsc.org
… In the hope of revealing the orienting influence of oxoiiium oxygen the dinitration of 2 : 7-dibromoxanthone was examined. The crude dinitration products obtained by the action of nitric …
Number of citations: 1 pubs.rsc.org
HJ Pownall, I Granoth - The Journal of Physical Chemistry, 1976 - ACS Publications
The lowest triplet of these xanthones has been studied by phosphorescence spectroscopy. In 1: 1 ether: ethanol, xanthone and its dimethyl derivatives have lowest triplets whichcontain …
Number of citations: 10 pubs.acs.org
Z Aizenshtat, E Klein… - Israel Journal of …, 1972 - Wiley Online Library
A study of the dipole moments of xanthone, thioxanthone and their halogeno‐derivatives leads to the conclusion that these molecules are not planar. In the xanthene and thioxanthene …
Number of citations: 22 onlinelibrary.wiley.com
PA Houngbedji - 2021 - dspace.cuni.cz
CHARLES UNIVERSITY FACULTY OF PHARMACY IN HRADEC KRÁLOVÉ DEPARTMENT OF PHARMACEUTICAL CHEMISTRY AND PHARMACEUTICAL ANALYSIS DIPLOMA …
Number of citations: 0 dspace.cuni.cz
Y Mel - Acta Chem. Scand, 1963 - actachemscand.org
H 179--180 С1вНг2СЖ 74.95 75.08 7.74 7.72 12.66 12.34 118-120 F 170--172 C18H20F2C1N 66.45 66.73 6.23 6.24 10.82 10.97 111-113 Cl. 188--189 C18H20C13N 60.25 60.56 …
Number of citations: 0 actachemscand.org
Y Gardikis, PG Tsoungas, C Potamitis, M Zervou… - …, 2011 - academia.edu
Regioselective substitution of xanthone and its nucleophilic cleavage allow the synthesis of C-3 o-hydroxyaryl substituted 1, 2-benzisoxazoles or their N-oxides by cyclodehydration or …
Number of citations: 25 www.academia.edu
BK Sharma, AM Shaikh, RM Kamble - Journal of Chemical Sciences, 2015 - Springer
Triarylamines containing 9 H−Xanthen −9−one core and aromatic units such as phenyl, naphthyl and p −methoxyphenyl were synthesized by employing palladium catalyzed C −N bond …
Number of citations: 10 link.springer.com
A Mustafa, W Asker… - Journal of the American …, 1955 - ACS Publications
Reduction of halogen-substituted xanthones (IIIa-d) with lithium aluminum hydride and with metallic sodium and alcohol led to the formation of xanthene with loss of the halogen. The …
Number of citations: 16 pubs.acs.org
HE Faith, ME Bahler, HJ Florestano - Journal of the American …, 1955 - ACS Publications
A number of disubstituted dichlorobenzophen-ones, dichlorobenzhydrol isomers and derivatives of dichlorobenzhydrol havebeen made and testedin this Laboratory for their …
Number of citations: 21 pubs.acs.org
HM Fales - Journal of the American Chemical Society, 1955 - ACS Publications
The complete sequence from the methiodide can be carried out on a test-tube scale in a few minutes with no special precautions. In fact, the dihydro-quinazoline methiodide may be …
Number of citations: 25 pubs.acs.org

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